
2,6-Dimethylocta-2,7-dien-4-ol
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Overview
Description
2,6-Dimethylocta-2,7-dien-4-ol is an organic compound with the molecular formula C10H18O. It is a monoterpenoid and an alcohol, commonly found in essential oils of various plants. This compound is known for its pleasant floral aroma and is widely used in the fragrance industry. It is also referred to as geraniol, which is a primary component of rose oil and palmarosa oil .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylocta-2,7-dien-4-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dimethylocta-2,6-dien-4-ol with thioacetic acid and di-isopropyl azodicarboxylate-triphenylphosphine, resulting in the formation of thioacetates. These thioacetates can then be reduced to thiols, which are further converted into disulphides .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from essential oils rich in geraniol, such as citronella oil and rose grass oil . The extraction process includes steam distillation followed by purification steps to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylocta-2,7-dien-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes such as geranial.
Reduction: The compound can be hydrogenated to form saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form derivatives like tosylates and chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically involves the use of hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Reagents like triphenylphosphine and carbon tetrachloride are used in the Appel reaction to form chlorides.
Major Products Formed
Geranial: An aldehyde formed through oxidation.
Geranyl Chloride: A product of the Appel reaction.
α-Terpineol: A cyclic terpene formed in acidic conditions.
Scientific Research Applications
2,6-Dimethylocta-2,7-dien-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethylocta-2,7-dien-4-ol involves its interaction with cellular membranes and proteins. It has been shown to disrupt the cell membrane integrity of microorganisms, leading to cell lysis . Additionally, it can inhibit the formation of pseudohyphae and chlamydoconidia in fungi, contributing to its antifungal activity .
Comparison with Similar Compounds
2,6-Dimethylocta-2,7-dien-4-ol is similar to other monoterpenoids such as:
Nerol: The (2Z)-stereoisomer of 3,7-dimethylocta-2,6-dien-1-ol, found in essential oils like lemon grass.
Linalool: A monoterpenoid with a similar structure, known for its floral scent and used in fragrances.
Citronellol: Another monoterpenoid alcohol with a rose-like scent, commonly used in perfumes.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its widespread occurrence in nature, making it a versatile compound in both research and industrial applications.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the structure of 2,6-Dimethylocta-2,7-dien-4-ol, and what key spectral features should be observed?
Methodological Answer:
- 1H and 13C NMR : Analyze coupling constants to determine double bond geometry (E/Z). For example, vicinal coupling constants (J = 10–18 Hz) in 1H NMR can indicate trans (E) or cis (Z) configurations. Compare with data from structurally related terpenoids, such as (6E)-2,6-dimethylocta-2,6-diene or diol analogs .
- IR Spectroscopy : Confirm the presence of the hydroxyl group (O-H stretch ~3200–3600 cm⁻¹) and conjugated dienes (C=C stretches ~1650 cm⁻¹).
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., m/z 154.25 for C10H18O) and fragmentation patterns .
Q. What are the solubility characteristics of this compound in common organic solvents, and how can this inform experimental design?
Methodological Answer:
- Solubility Data : While direct data for this compound is limited, extrapolate from structurally similar alcohols like linalool (3,7-dimethylocta-1,6-dien-3-ol), which has a solubility of 1.589 g/L in water at 25°C .
- LogP : Predicted logP = 2.53 (based on analogs ), indicating moderate hydrophobicity. Prefer solvents like ethanol, diethyl ether, or dichloromethane for extraction/purification.
Property | Value (Predicted/Extrapolated) | Source Compound Reference |
---|---|---|
LogP | 2.53 | |
Water Solubility (25°C) | ~1.5 g/L | |
Ethanol Solubility | Miscible | Estimated from LogP |
Q. What are the recommended storage conditions for this compound to prevent degradation during research?
Methodological Answer:
- Storage : Store under inert gas (N2/Ar) at –20°C to minimize oxidation of conjugated dienes.
- Stability Monitoring : Periodically analyze via TLC or NMR to detect degradation products (e.g., epoxides or peroxides) .
Advanced Research Questions
Q. How can researchers differentiate between regioisomers of this compound (e.g., hydroxyl position variants) using chromatographic methods?
Methodological Answer:
- HPLC/GC-MS : Optimize mobile phase (e.g., hexane:ethyl acetate gradients) or column polarity to separate isomers. For example, linalool (3-ol) and its 6-ol analog show distinct retention times due to polarity differences .
- Chiral Columns : Use chiral stationary phases to resolve enantiomers, if applicable .
Q. What synthetic strategies are documented for constructing the conjugated diene system in this compound, and what catalysts are effective?
Methodological Answer:
- Wittig Reaction : Combine allylic phosphonium ylides with carbonyl precursors to install double bonds stereoselectively.
- Acid-Catalyzed Cyclization : Use Lewis acids (e.g., ZnCl2) to promote intramolecular dehydration, as demonstrated in terpene synthesis .
- Catalytic Hydrogenation : Partially hydrogenate polyenes to achieve desired diene geometry (E/Z) .
Q. In metabolic studies, what are the potential cytochrome P450 interactions of this compound, and how can these be assayed?
Methodological Answer:
- In Vitro Assays : Incubate with human liver microsomes and NADPH to monitor metabolite formation via LC-MS. Compare with controls lacking cofactors.
- Enzyme Inhibition : Use fluorogenic substrates (e.g., 7-ethoxyresorufin) to assess CYP450 inhibition. Reference cytotoxic activity studies of related terpenoids .
Properties
CAS No. |
103982-47-4 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,6-dimethylocta-2,7-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5-6,9-11H,1,7H2,2-4H3 |
InChI Key |
GVHRVLICSWMZIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C=C(C)C)O)C=C |
Origin of Product |
United States |
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